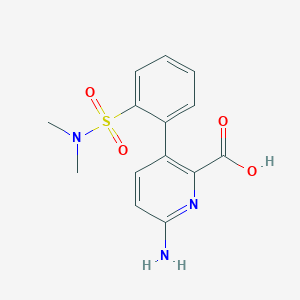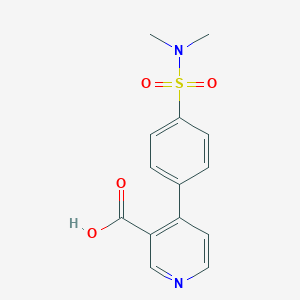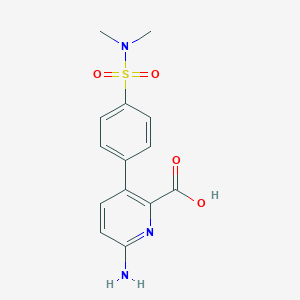
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine (2-4DMS-5H) is an organic compound with a molecular formula of C10H13NO3S. It is a white solid with a melting point of 179-180 °C. It is insoluble in water and soluble in ethanol, chloroform, and other organic solvents. 2-4DMS-5H is a derivative of pyridine, a heterocyclic aromatic compound with an aromatic ring of five carbon atoms, and is used in many scientific research applications.
Applications De Recherche Scientifique
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is used in scientific research applications, primarily in the field of organic chemistry. It is used as a starting material in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It is also used as a reagent in the synthesis of various biological active compounds, such as antibiotics and antifungals. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is used as a catalyst in the preparation of polymers and in the synthesis of polysaccharides.
Mécanisme D'action
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is believed to act as a proton acceptor in the formation of complexes with transition metals. In this process, the proton is transferred from the transition metal to the pyridine ring of the 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% molecule. This process is believed to be the driving force behind the formation of various organic compounds and polymers.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been shown to have no significant biochemical or physiological effects in laboratory experiments. However, it is possible that it may have an effect on the metabolism of certain compounds, such as amino acids, peptides, and nucleosides, which are used in the synthesis of various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in laboratory experiments is its low cost and availability. In addition, it is easy to handle and store, and it is not toxic or hazardous. However, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is insoluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in scientific research. For example, it could be used in the synthesis of new organic compounds, such as amino acids, peptides, and nucleosides. It could also be used in the synthesis of polymers and polysaccharides. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% could be used as a catalyst in the synthesis of various biological active compounds, such as antibiotics and antifungals. Finally, it could be used to study the mechanism of action of transition metals in the formation of complexes.
Méthodes De Synthèse
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-dimethylaminopyridine with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction forms a dimethylsulfamoyl derivative of 4-dimethylaminopyridine. The second step involves the reaction of the dimethylsulfamoyl derivative with 5-hydroxy-2-methylpyridine in the presence of a base such as sodium hydroxide. This reaction forms the desired 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%.
Propriétés
IUPAC Name |
4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-3-10(4-7-12)13-8-5-11(16)9-14-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWZTFJHRPWGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














